2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide
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Overview
Description
2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, a benzyl group, and a mesitylacetamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide typically involves multi-step organic reactions. The key steps include the formation of the thienopyrimidine core, followed by the introduction of the benzyl group and the mesitylacetamide moiety. Common reagents used in these reactions include thiourea, benzyl bromide, and mesityl chloride. The reaction conditions often involve heating under reflux, the use of organic solvents such as ethanol or dichloromethane, and the presence of catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for commercial applications, and efforts are made to minimize waste and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the selectivity and efficiency of the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other thienopyrimidine derivatives.
Biology: It has shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The thienopyrimidine core is believed to play a crucial role in its biological activity, allowing it to bind to target proteins and modulate their function.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
- 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-tolylacetamide
- 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-anisylacetamide
Uniqueness
Compared to similar compounds, 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide exhibits unique properties due to the presence of the mesityl group. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets. These characteristics make it a promising candidate for further research and development in various scientific and industrial applications.
Properties
Molecular Formula |
C24H25N3O2S2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C24H25N3O2S2/c1-15-11-16(2)21(17(3)12-15)26-20(28)14-31-24-25-19-9-10-30-22(19)23(29)27(24)13-18-7-5-4-6-8-18/h4-8,11-12H,9-10,13-14H2,1-3H3,(H,26,28) |
InChI Key |
XXLWYIMEDOPLHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3)C |
Origin of Product |
United States |
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